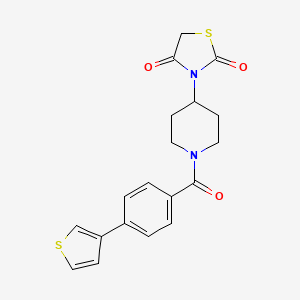

3-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

3-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative characterized by a piperidin-4-yl group linked to a 4-(thiophen-3-yl)benzoyl moiety. The TZD core is a well-established pharmacophore associated with diverse biological activities, including anti-inflammatory, antidiabetic, and anticancer properties .

Propriétés

IUPAC Name |

3-[1-(4-thiophen-3-ylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c22-17-12-26-19(24)21(17)16-5-8-20(9-6-16)18(23)14-3-1-13(2-4-14)15-7-10-25-11-15/h1-4,7,10-11,16H,5-6,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDNEHYJIJWZMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Thiazolidine motifs, which are part of this compound, are known to be present in diverse natural and bioactive compounds. They are often used in the synthesis of valuable organic combinations due to their enhanced pharmacological properties.

Mode of Action

Thiazolidine derivatives are known to interact with their targets in a way that leads to varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities.

Biochemical Pathways

Thiazolidine derivatives are known to impact a wide range of biological responses, suggesting that they may affect multiple pathways.

Pharmacokinetics

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives.

Activité Biologique

3-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound characterized by its unique structural features, including a thiophene ring and a thiazolidine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 370.42 g/mol. The structure consists of various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H18N2O4S |

| Molecular Weight | 370.42 g/mol |

| CAS Number | 2034385-02-7 |

The biological activity of 3-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. Its structural components allow it to bind effectively to active sites on proteins, potentially inhibiting their activity.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in various metabolic pathways, which is crucial for its anti-cancer and anti-inflammatory effects.

- Receptor Interaction: The presence of the thiophene and benzoyl groups enhances binding affinity to hydrophobic pockets in proteins.

Antiviral Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant antiviral properties. For instance, studies have shown that certain thiazolidinone derivatives can inhibit the activity of viral RNA polymerases by more than 95% in vitro, suggesting a potential application against viral infections such as Hepatitis C .

Anticancer Activity

Thiazolidine derivatives have also been evaluated for their anticancer properties. The compound has been found to exhibit cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), K562 (leukemia), and A549 (lung cancer). IC50 values for these activities were reported at concentrations below 50 µM .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in cellular models. It appears to modulate pathways involved in inflammatory responses, potentially making it useful for treating conditions characterized by chronic inflammation.

Case Studies

- In Vitro Study on Antiviral Activity:

- Anticancer Evaluation:

- Mechanistic Insights:

Comparaison Avec Des Composés Similaires

Key Comparisons by Activity

Anti-Inflammatory Activity

- Target Compound vs. 4a/4b (): The target compound’s thiophen-3-yl group differs from the furan/thiophen-2-yl substituents in 4a/4b. Docking studies suggest that 4a and 4b bind COX-2 effectively, but the impact of thiophene positional isomerism (2-yl vs. 3-yl) on activity remains unexplored .

- Target Compound vs. Compound 62 (): Compound 62’s methanesulfonyl and bromo-benzyl groups confer superior anti-inflammatory activity over rosiglitazone, despite weaker PPARγ binding . The target compound’s benzoyl-piperidine moiety may offer distinct pharmacokinetic advantages (e.g., solubility, bioavailability).

Anticancer Activity

- Target Compound vs. 302 (): Compound 302 inhibits Raf/MEK/ERK and PI3K/Akt pathways, critical in cancer progression. The target compound’s thiophene-benzoyl group could modulate kinase selectivity but lacks direct evidence .

Enzyme Inhibition (Aldose Reductase)

- Target Compound vs. 5a–k (): Derivatives with nitro-phenyl and benzylidene substituents (5a–k) show aldose reductase inhibition. The target compound’s piperidine-thiophene architecture may sterically hinder binding to aldose reductase compared to these planar analogues .

Structural Flexibility and Pharmacokinetics

- The piperidine ring in the target compound may enhance blood-brain barrier penetration compared to simpler alkyl chains (e.g., 4a/4b). However, the bulky benzoyl-thiophene group could reduce metabolic stability relative to sulfonyl or methanesulfonyl derivatives (e.g., Compound 62) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing thiazolidine-2,4-dione derivatives like 3-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione?

- Methodology : Multi-step synthesis typically involves condensation reactions between substituted benzoyl-piperidine intermediates and thiazolidine-2,4-dione scaffolds. For example, highlights the use of Knoevenagel condensation for 5-arylidene-thiazolidinediones, while demonstrates cyclization of thioureas with acid or amines to form thiazolidine derivatives. Key reagents include aryl isothiocyanates and mercaptoacetic acid .

- Characterization : IR, H/C NMR, and mass spectrometry are standard for structural elucidation. X-ray crystallography (e.g., ) is critical for confirming stereochemistry in advanced studies .

Q. What biological activities are associated with thiazolidine-2,4-dione derivatives, and how are they evaluated?

- Activity Screening : identifies antidiabetic, antimicrobial, and antioxidant properties. In vitro assays include:

- Antioxidant : DPPH radical scavenging (IC values) in concentration-dependent studies .

- Antimicrobial : Agar diffusion methods against bacterial/fungal strains, with MIC (minimum inhibitory concentration) determination .

- Mechanistic Insights : Cyclooxygenase/lipoxygenase inhibition () and PPAR-γ agonism (for antidiabetic activity) are common targets .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity in the synthesis of this compound?

- Experimental Design :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reactivity, as seen in for similar piperidine derivatives.

- Catalysis : Acid/base catalysts (e.g., NaOH in ) improve cyclization efficiency.

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures achieves >95% purity ( ) .

Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) impact biological activity?

- SAR Analysis :

- Thiophene vs. Phenyl : Thiophene’s electron-rich heterocycle enhances π-π interactions with target enzymes (e.g., COX-2), improving anti-inflammatory activity ().

- Piperidine Substitution : N-Benzoyl-piperidine groups (as in the target compound) increase lipophilicity, potentially enhancing blood-brain barrier penetration for CNS-targeted applications ( ) .

Q. What experimental strategies resolve contradictions in pharmacological data (e.g., variable IC values across studies)?

- Data Validation :

- Control Standardization : Use reference compounds (e.g., ascorbic acid for antioxidant assays) to calibrate inter-lab variability ().

- Statistical Models : Apply split-plot designs ( ) to account for variables like solvent polarity, temperature, and biological replicates .

Q. How can researchers assess the compound’s stability under physiological conditions?

- Analytical Techniques :

- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours.

- Thermogravimetric Analysis (TGA) : Determine thermal stability ( uses X-ray diffraction to correlate crystal packing with stability) .

Methodological Challenges

Q. What are the limitations of current synthetic methods for scaling up this compound?

- Key Issues :

- Low Yields : Multi-step reactions (e.g., ) often suffer from <50% yields due to side reactions.

- Solution : Flow chemistry or microwave-assisted synthesis reduces reaction time and improves reproducibility ( ’s emphasis on controlled reagent addition) .

Q. How can computational modeling enhance the design of derivatives with improved target selectivity?

- In Silico Tools :

- Docking Studies : Use AutoDock Vina to predict binding affinities for PPAR-γ or COX-2 (based on ’s activity data).

- QSAR Models : Correlate substituent electronegativity with antioxidant potency (e.g., ’s DPPH results) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.